N-Acetyldopamine dimmers A
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Overview
Description
N-Acetyldopamine dimers A are naturally occurring compounds found in various insects, including the dung beetle Catharsius molossus and the cast-off shell of the cicada Cryptotympana sp . These dimers are known for their unique chemical structure and biological activities, including inhibitory effects on cyclooxygenase-1 and cyclooxygenase-2 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyldopamine dimers A can be synthesized through the oxidative coupling of N-acetyldopamine. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled pH conditions . The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of N-acetyldopamine dimers A involves the extraction from natural sources such as the cast-off shell of the cicada Cryptotympana sp. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Acetyldopamine dimers A undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to the original dimers.
Substitution: N-Acetyldopamine dimers A can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, acylating agents.
Major Products:
Oxidation: Quinones.
Reduction: Original dimers.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
N-Acetyldopamine dimers A have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in insect cuticle formation and pigmentation.
Medicine: Investigated for their anti-inflammatory and neuroprotective properties. .
Industry: Utilized in the development of bioactive materials and natural product-based pharmaceuticals
Mechanism of Action
N-Acetyldopamine dimers A exert their effects through multiple mechanisms:
Inflammation Inhibition: They inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes, reducing the production of pro-inflammatory prostaglandins.
Neuroprotection: They protect neuronal cells by reducing oxidative stress and inhibiting apoptosis pathways.
Molecular Targets and Pathways: The compound targets inflammation-related pathways such as nuclear factor kappa B and mitogen-activated protein kinase pathways.
Comparison with Similar Compounds
N-Acetyldopamine dimers A are unique due to their specific biological activities and chemical structure. Similar compounds include:
N-Acetyldopamine dimers B: Another dimer form with slightly different biological activities.
N-Acetyldopamine trimers and tetramers: Higher-order oligomers with distinct properties and applications.
N-Acetyldopamine: The monomeric form, which serves as a precursor to the dimers and other oligomers.
N-Acetyldopamine dimers A stand out due to their potent anti-inflammatory and neuroprotective effects, making them valuable in both research and therapeutic applications.
Properties
Molecular Formula |
C20H22N2O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[(2R,3S)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1 |
InChI Key |
MXCCEJSRHCXZMV-VQTJNVASSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CC2=C(C=C1)O[C@H]([C@@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Origin of Product |
United States |
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